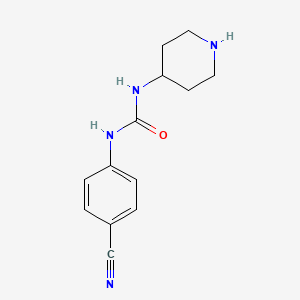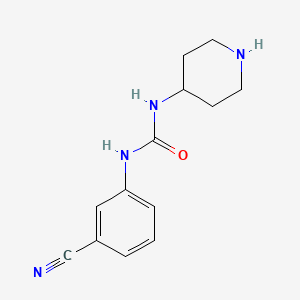![molecular formula C15H19NO4 B7541249 1-[3-(2-Hydroxyphenyl)propanoyl]piperidine-3-carboxylic acid](/img/structure/B7541249.png)
1-[3-(2-Hydroxyphenyl)propanoyl]piperidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(2-Hydroxyphenyl)propanoyl]piperidine-3-carboxylic acid, also known as CPPC, is a compound that has been synthesized and studied for its potential applications in scientific research. CPPC is a derivative of piperidine and has a chemical structure that makes it suitable for use in various biochemical and physiological studies.
科学研究应用
1-[3-(2-Hydroxyphenyl)propanoyl]piperidine-3-carboxylic acid has been studied for its potential applications in various scientific research fields. It has been shown to have anti-inflammatory properties and can be used in the study of inflammatory diseases. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, this compound has been used in the study of the mechanism of action of certain enzymes and proteins.
作用机制
1-[3-(2-Hydroxyphenyl)propanoyl]piperidine-3-carboxylic acid acts as an inhibitor of certain enzymes and proteins. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2, this compound can reduce inflammation in various tissues. This compound has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may be beneficial in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
1-[3-(2-Hydroxyphenyl)propanoyl]piperidine-3-carboxylic acid has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target enzymes and proteins. This compound is also relatively stable and can be stored for long periods of time without degradation. However, this compound has some limitations for use in lab experiments. It may have off-target effects on other enzymes and proteins, which can complicate data interpretation. Additionally, this compound may not be suitable for use in certain experimental systems due to its chemical properties.
未来方向
There are several future directions for research on 1-[3-(2-Hydroxyphenyl)propanoyl]piperidine-3-carboxylic acid. One area of research is the development of more selective inhibitors of COX-2 and AChE. This could lead to the development of more effective treatments for inflammatory diseases and neurodegenerative diseases. Another area of research is the study of the effects of this compound on other enzymes and proteins. This could lead to the identification of new targets for drug development. Finally, the use of this compound in combination with other drugs could be explored to determine if it has synergistic effects.
合成方法
1-[3-(2-Hydroxyphenyl)propanoyl]piperidine-3-carboxylic acid can be synthesized through a multi-step process that involves the reaction of piperidine with various reagents. The first step involves the protection of the amine group of piperidine with a suitable protecting group. This is followed by the reaction of the protected piperidine with 2-bromophenol to produce a protected derivative of this compound. The final step involves the deprotection of the protecting group to obtain this compound.
属性
IUPAC Name |
1-[3-(2-hydroxyphenyl)propanoyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c17-13-6-2-1-4-11(13)7-8-14(18)16-9-3-5-12(10-16)15(19)20/h1-2,4,6,12,17H,3,5,7-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFYWRVQUNJAFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC2=CC=CC=C2O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[2-(Methoxymethyl)benzoyl]amino]propanoic acid](/img/structure/B7541179.png)
![3-amino-N-[3-(2-methylpropoxy)propyl]propanamide](/img/structure/B7541181.png)

![2-[(1-Methyl-2-oxopyridine-4-carbonyl)amino]propanoic acid](/img/structure/B7541198.png)
![2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid](/img/structure/B7541208.png)
![2-[[(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoyl]amino]propanoic acid](/img/structure/B7541211.png)


![1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B7541226.png)
![1-[3-(1,3,5-Trimethylpyrazol-4-yl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7541232.png)
![1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidine-3-carboxylic acid](/img/structure/B7541245.png)
![1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-3-carboxylic acid](/img/structure/B7541254.png)
![1-[(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoyl]piperidine-3-carboxylic acid](/img/structure/B7541260.png)
![1-[3-(2-Oxopyridin-1-yl)propanoyl]piperidine-3-carboxylic acid](/img/structure/B7541268.png)